7-Methylquinazoline-2,4(1H,3H)-dione
Description
General Overview of Quinazoline (B50416) and Quinazolinone Scaffolds in Pharmaceutical and Medicinal Chemistry
The quinazoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, and its quinazolinone derivatives are recognized as privileged structures in medicinal chemistry. nih.gov This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ptfarm.plnih.govwisdomlib.org The versatility of the quinazoline and quinazolinone core allows for structural modifications at various positions, enabling the fine-tuning of their biological effects. ptfarm.plnih.gov
Over the years, research has demonstrated that compounds incorporating these scaffolds exhibit a remarkable range of biological activities. These include:
Anticancer: Many quinazoline derivatives have been investigated as potent anticancer agents, with some targeting specific enzymes like tyrosine kinases (e.g., EGFR and VEGFR-2) and poly (ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.net
Antimicrobial: The quinazoline framework has been a source of new antibacterial and antifungal agents. nih.govnih.govresearchgate.net
Anti-inflammatory: Certain quinazolinone derivatives have shown significant anti-inflammatory properties. nih.govlookchem.com
Antiviral: The antiviral potential of quinazoline compounds, including activity against HIV and other viruses, is an active area of research. nih.govlookchem.comresearchgate.net
Anticonvulsant: Several quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. lookchem.comcyberleninka.ru
Other Activities: The pharmacological profile of this class of compounds also extends to antihypertensive, analgesic, antidiabetic, and antioxidant effects. lookchem.comresearchgate.net
The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions further enhances its appeal as a pharmacophore. synhet.com The presence of nitrogen atoms and carbonyl groups allows for hydrogen bonding and other interactions with biological macromolecules, contributing to their therapeutic potential. nih.gov This wide range of biological activities has solidified the importance of quinazoline and quinazolinone scaffolds in drug discovery and development. researchgate.net
Importance of 7-Methylquinazoline-2,4(1H,3H)-dione within the Quinazoline-2,4(1H,3H)-dione Class
Within the broader family of quinazolinones, this compound stands out as a key chemical intermediate. lookchem.comresearchgate.net While it may not be an end-product drug itself, its significance lies in its role as a foundational building block for the synthesis of more complex and pharmacologically active molecules. lookchem.comveeprho.com The presence of the methyl group at the 7-position of the quinazoline ring system provides a specific point for further chemical modification, influencing the electronic properties and steric profile of the resulting derivatives.
Synthesis and Chemical Properties:
This compound can be synthesized through various chemical routes. One common method involves the reaction of 2-amino-4-methylbenzoic acid with either potassium cyanate (B1221674) or urea (B33335). nih.gov An alternative synthetic pathway utilizes the reaction of 2-amino-4-methylbenzonitrile (B1273660) with carbon dioxide. nih.gov These synthetic methods provide accessible routes to this important intermediate.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 7-methyl-1H-quinazoline-2,4-dione | researchgate.net |
| CAS Number | 62484-15-5 | researchgate.netnih.gov |
| Molecular Formula | C9H8N2O2 | nih.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
| Melting Point | 320°C | nih.gov |
Role in Medicinal Chemistry:
The primary importance of this compound is its application in the synthesis of novel derivatives with potential therapeutic value. lookchem.comresearchgate.net The quinazoline-2,4(1H,3H)-dione core is a known pharmacophore, and the introduction of a methyl group at the 7-position can modulate the biological activity of the resulting compounds. Research on related quinazoline-2,4(1H,3H)-dione derivatives has shown a wide range of biological activities, highlighting the potential for new discoveries based on the 7-methylated scaffold.
For instance, various substituted quinazoline-2,4(1H,3H)-diones have been investigated as:
Antibacterial agents: These compounds have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov
Anticancer agents: Derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov
NHE-1 inhibitors: Novel guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been studied for their potential in treating cardiovascular and inflammatory diseases. researchgate.netsynhet.com
Anti-HCV agents: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been explored as metal ion chelators with potent anti-HCV activities.
The synthesis of derivatives from the this compound scaffold allows for the exploration of new chemical space and the potential development of novel therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
7-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBNXMPLWWBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564767 | |
| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-15-5 | |
| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Quinazoline-2,4(1H,3H)-dione Scaffolds
Traditional methods for constructing the quinazoline-2,4(1H,3H)-dione ring system have been well-documented, providing a reliable foundation for accessing this important heterocyclic motif.
Cyclization is a cornerstone of quinazolinedione synthesis, with several key precursors being utilized. A prevalent method involves the cyclization of o-ureidobenzoic acids, which are typically formed in situ from the corresponding anthranilic acid and potassium cyanate (B1221674). nih.govmdpi.com This intermediate readily undergoes cyclization upon heating with an acid or base to yield the desired dione (B5365651) structure. mdpi.com Another significant pathway starts from isatoic anhydride, which can be transformed into quinazoline-2,4(1H,3H)-diones through reactions with various reagents. jst.go.jp The cyclization of 2-aminobenzamides also serves as a direct route to the scaffold. acs.org Furthermore, the reaction of 2-aminobenzonitriles can lead to the formation of the quinazolinedione ring system under specific conditions. researchgate.net
Condensation reactions provide a powerful tool for the assembly of the quinazolinedione core. A notable example is the high-temperature, zinc chloride-catalyzed condensation of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide, which directly furnishes the quinazoline-2,4(1H,3H)-dione product. acs.org A two-step hydrogenation condensation strategy using oxalyl chloride as a key precursor has also been developed, noted for its mild reaction conditions and high yields. acs.org Additionally, the condensation of 2-halobenzoates with monoalkylureas represents another established route to 3-substituted quinazoline-2,4-diones. researchgate.net
A one-pot synthesis of various quinazoline-2,4-diones, including the 7-methyl derivative, has been achieved through a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347). acs.org
Table 1: Synthesis of Substituted Quinazoline-2,4(1H,3H)-diones
| Compound | Starting Material | Method | Yield | Reference |
|---|---|---|---|---|
| 7-Methylquinazoline-2,4(1H,3H)-dione | 2-Amino-4-methylbenzamide (B1273664) | DMAP-catalyzed reaction with (Boc)₂O | 68% | acs.org |
| Quinazoline-2,4(1H,3H)-dione | 2-Aminobenzamide | DMAP-catalyzed reaction with (Boc)₂O | 94% | acs.org |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 2-Amino-4,5-dimethoxybenzamide | DMAP-catalyzed reaction with (Boc)₂O | 93% | acs.org |
| 7-Chloroquinazoline-2,4(1H,3H)-dione | 2-Amino-4-chlorobenzamide | DMAP-catalyzed reaction with (Boc)₂O | 85% | acs.org |
The nitrogen atoms of the quinazoline-2,4(1H,3H)-dione scaffold are common sites for modification via alkylation, which can significantly alter the compound's properties. nih.gov N-alkylation can be achieved using various alkylating agents in the presence of a base. For instance, reacting the quinazolinedione core with ethyl chloroacetate (B1199739) in dimethylformamide (DMF) with potassium carbonate as a base leads to N-alkylation. nih.gov A similar substitution reaction using methyl-2-bromoacetate can also be employed. uw.edu The regioselectivity of alkylation (N1 vs. N3) can be controlled through careful optimization of reaction conditions, allowing for the synthesis of specific isomers. rsc.orgjuniperpublishers.com Microwave irradiation has been used to optimize the alkylation of the scaffold with dimethyl and diethyl carbonates, demonstrating a practical and efficient procedure. nih.gov
Table 2: Conditions for N-Alkylation of the Quinazoline-2,4(1H,3H)-dione Scaffold
| Alkylating Agent | Base | Solvent | Conditions | Position | Reference |
|---|---|---|---|---|---|
| Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temperature | N1, N3 | nih.gov |
| Methyl bromoacetate (B1195939) | - | - | - | N3 | uw.edursc.org |
| Benzyl (B1604629) chloride | K₂CO₃ / Cs₂CO₃ / NaH | DMF | 100°C, 3 hours | N3 | juniperpublishers.com |
| Dialkyl Carbonates | - | - | Microwave Irradiation | N1, N3 | nih.gov |
Modification of the quinazoline (B50416) scaffold can also be achieved through oxidation and reduction reactions. A notable method involves the oxidative rearrangement of isatins in the presence of a Lewis acid and tert-Butyl hydroperoxide (TBHP) to produce quinazoline-2,4-diones in high yields under mild conditions. researchgate.net Another approach involves the cyclization of 2-aminobenzamides with aldehydes, followed by an efficient oxidative dehydrogenation mediated by (diacetoxyiodo)benzene (B116549) (PIDA), to yield various 4(3H)-quinazolinones. organic-chemistry.org
The direct carbonylation of anthranilamide with urea (B33335) is an important route for preparing the quinazoline-2,4(1H,3H)-dione scaffold. jst.go.jp A widely used and eco-efficient method begins with the reaction of anthranilic acid derivatives with potassium cyanate in water to form the corresponding urea derivatives. jst.go.jpjst.go.jp Subsequent base-mediated cyclization, typically with sodium hydroxide, followed by acidification, affords the final quinazoline-2,4(1H,3H)-dione product in near-quantitative yields. jst.go.jpjst.go.jp Phosgene surrogates can also be used as carbonylating agents. researchgate.netresearchgate.net Additionally, palladium-catalyzed carbonylation/cyclization of urea derivatives, such as 1-[(2-trimethylsilyl-ethynyl)phenyl]urea, provides another pathway to the quinazolinone core. researchgate.net
Advanced and Eco-Efficient Synthetic Approaches to Quinazoline-2,4(1H,3H)-diones
In recent years, a strong emphasis has been placed on developing greener and more efficient synthetic protocols. These advanced methods aim to minimize waste, avoid harsh conditions, and reduce the use of toxic reagents.
One of the most significant advancements is the use of water as a solvent for the synthesis. An efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids and potassium cyanate has been developed entirely in water at room temperature, generating only an aqueous filtrate as waste and being scalable to the kilogram level. jst.go.jpjst.go.jp In a remarkably green approach, it was discovered that the synthesis could proceed efficiently from CO₂ and 2-aminobenzonitriles in water without any catalyst. rsc.org
The use of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry. researchgate.net Ionic liquids (ILs) have been employed as dual solvent-catalysts for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles at atmospheric pressure. rsc.org Specifically designed ionic liquids, such as 1-methylhydantoin (B147300) anion-functionalized ILs, can simultaneously activate both CO₂ and 2-aminobenzonitrile (B23959), leading to high yields of the product under metal-free conditions. acs.org
Other advanced approaches include metal-free catalysis, such as the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides, which proceeds smoothly at room temperature. acs.orgresearchgate.net The use of heterogeneous catalysts, like aminically modified graphene oxide with palladium, has also been explored for the three-component reaction of 2-iodoaniline, isocyanides, and CO₂. researchgate.net
Table 3: Comparison of Advanced and Eco-Efficient Synthetic Methods
| Method | Key Features | Starting Materials | Catalyst/Medium | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | One-pot, room temp, scalable, minimal waste | Anthranilic acid derivatives, KOCN | Water | jst.go.jpjst.go.jp |
| Catalyst-Free Aqueous Synthesis | No catalyst required, green route | CO₂, 2-aminobenzonitriles | Water | rsc.org |
| Ionic Liquid Catalysis | Dual solvent-catalyst, atmospheric pressure | CO₂, 2-aminobenzonitriles | [Bmim]Ac or other ILs | rsc.orgacs.org |
| Metal-Free Catalysis | Room temp, avoids microwave conditions | 2-Aminobenzamides, (Boc)₂O | DMAP | acs.org |
| Microwave-Assisted Synthesis | Optimized, rapid reaction | Quinazolinediones, dialkyl carbonates | - | nih.gov |
Compound Index
One-Pot Synthesis Strategies (e.g., DMAP-Catalyzed, Alcohol Amine-Catalyzed CO2 Conversion)
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.
DMAP-Catalyzed Synthesis: A metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov This method utilizes commercially available di-tert-butyl dicarbonate ((Boc)2O) as the source for the C2-carbonyl group, reacting with 2-aminobenzamides. nih.gov The reaction proceeds smoothly and is compatible with a wide array of functional groups. nih.gov For instance, the synthesis of this compound using this general procedure resulted in a 68% yield. acs.org A key advantage of this strategy is that p-methoxybenzyl (PMB)-activated heterocyclization can occur at room temperature, offering an alternative to energy-intensive microwave conditions. nih.gov
Alcohol Amine-Catalyzed CO2 Conversion: A green and efficient method for synthesizing the quinazoline-2,4(1H,3H)-dione scaffold involves the conversion of carbon dioxide (CO2) catalyzed by alcohol amines. nih.govrsc.org This process typically uses a 2-aminobenzonitrile derivative and CO2 in water, representing an environmentally friendly approach. nih.govsemanticscholar.org In this reaction, diethanolamine (B148213) (DEA) has been identified as a particularly effective catalyst, achieving a 94% yield for the parent quinazoline-2,4(1H,3H)-dione. nih.govrsc.orgsemanticscholar.org The catalytic efficiency is attributed to the synergistic action of the secondary amine and hydroxyl groups of the alcohol amine, which, assisted by water, facilitate the formation of a carbamate (B1207046) intermediate. nih.govsemanticscholar.org The catalyst can also be recovered and reused multiple times without a significant drop in activity. nih.govsemanticscholar.org When applied to 4-methyl-2-aminobenzonitrile, this method produced 7-methyl-quinazoline-2,4(1H,3H)-dione in a 70% yield, with the slightly lower yield likely due to steric effects from the methyl group. semanticscholar.org
Table 1: Comparison of One-Pot Synthesis Strategies for Quinazoline-2,4(1H,3H)-diones
| Method | Starting Materials | Catalyst | Solvent | Key Features | Yield for 7-Methyl Derivative |
|---|---|---|---|---|---|
| DMAP-Catalyzed | 2-Aminobenzamides, (Boc)₂O | DMAP | Not specified, room temp | Metal-free; proceeds at room temperature. nih.gov | 68% acs.org |
| Alcohol Amine-Catalyzed | 2-Aminobenzonitriles, CO₂ | Diethanolamine (DEA) | Water | Green method; catalyst is reusable. nih.govsemanticscholar.org | 70% semanticscholar.org |
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a significant advancement in green chemistry, minimizing environmental impact and often simplifying product work-up. Quinazoline-2,4(1H,3H)-diones have been successfully synthesized under solvent-free conditions from 2-aminobenzonitriles using only carbon dioxide (at 1 bar) and a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This approach provides good to excellent yields and is notable for its sustainability. researchgate.net Other solvent-free approaches for synthesizing related heterocyclic compounds have utilized heterogeneous catalysts such as zeolites, which can be recovered and reused, further enhancing the green credentials of the process. rsc.org Nanoporous silica (B1680970) has also been employed as a reusable catalyst for one-pot, three-component reactions under solvent-free conditions to produce complex fused imidazole (B134444) derivatives. researchgate.net
Microwave-Assisted Synthesis Techniques
Microwave irradiation (MWI) is a powerful tool in organic synthesis that can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov The application of MWI has been reported for various syntheses of quinazoline and quinazolinone derivatives. nih.govfrontiersin.orgnih.gov For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly accelerated with microwave assistance. frontiersin.org While some modern methods, like the DMAP-catalyzed synthesis, are specifically designed to avoid the need for microwave energy nih.gov, MWI remains a valuable and efficient strategy for many cyclization reactions, including those for forming the quinazolinone core. frontiersin.orgnih.gov
Scalability Considerations for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale production presents unique challenges, including reaction control, purification, and cost-effectiveness. The development of a practical and scalable route for the Wnt inhibitor SEN461, a complex quinazolinedione derivative, highlights key modifications needed for scale-up. researchgate.net For the initial multi-hundred gram scale-up, critical reaction steps from the original medicinal chemistry route were modified. For example, a transfer hydrogenation was replaced with a standard hydrogenation in a jacketed reactor. researchgate.net The isolation of intermediates as solid materials via filtration is a crucial aspect of a scalable process. researchgate.net Research has also shown that certain synthetic methods for producing 3-substituted quinazoline-2,4(1H,3H)-diones can be easily scaled to gram quantities without significant loss of yield. researchgate.net
Functionalization and Derivatization Strategies of Quinazoline-2,4(1H,3H)-dione
The quinazoline-2,4(1H,3H)-dione scaffold serves as a versatile template for chemical modification. Introducing diverse functional groups and hybridizing the core with other molecular entities are key strategies for developing derivatives with enhanced properties.
Introduction of Diverse Substituents
The quinazoline-2,4(1H,3H)-dione core offers multiple sites for substitution, primarily at the N1 and N3 positions and on the benzene (B151609) ring, allowing for the creation of a vast library of derivatives.
N-Substitution: The nitrogen atoms at positions 1 and 3 are common targets for functionalization. Alkylation of the parent quinazoline-2,4(1H,3H)-dione with reagents like benzyl bromoacetate can be readily achieved in anhydrous DMF using potassium carbonate as a base to yield N1, N3-bis-substituted products. mdpi.com Regioselective N-alkylation can also be controlled, as demonstrated in related heterocyclic systems, by carefully selecting the molar ratios of the base (e.g., NaH) and the alkylating agent. mdpi.com
Ring Substitution: Modifications can also be made to the benzene portion of the scaffold. For example, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with substituents at the C-6, C-7, or C-8 positions have been synthesized starting from the corresponding bromoanthranilic acids. nih.gov
Table 2: Examples of Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
Molecular Hybridization Techniques for Enhanced Potency
Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced biological activity. nih.gov This has proven to be a fruitful strategy for quinazolinedione derivatives.
Heterocycle Hybrids: Novel hybrid molecules have been synthesized by attaching various nitrogen-containing heterocyclic moieties (such as azetidinone, pyrrole, oxazole (B20620), oxadiazole, and thiazole) to the quinazolinedione core. nih.gov Often, an acetyl/amide group serves as a linker between the two structural units. nih.gov For example, a key intermediate, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), can be prepared and subsequently cyclized with various reagents to form diverse heterocyclic hybrids. nih.gov These hybridization strategies aim to produce compounds with improved potency, for instance, as antibacterial agents that can overcome resistance issues. nih.gov
Targeted Functional Hybrids: Hybridization can also be used to design molecules that target specific biological pathways. In one study, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer. nih.gov This approach aims to overcome the therapeutic resistance that can develop with inhibitors targeting a single pathway. nih.gov
Formation of Metal Ion Complexes with Quinazoline Derivatives
The quinazoline structure contains well-situated electron-donating nitrogen atoms, making its derivatives effective ligands for coordinating with metal ions. orientjchem.org This coordination capability has been explored to synthesize novel metal-based drugs and materials. rsc.orgresearchgate.net The interaction between quinazoline derivatives and metal ions can lead to the formation of stable complexes with diverse structural and functional properties. orientjchem.org
Quinazolin-4(3H)-one, a core structure related to this compound, can coordinate with metal ions in different ways. One common mode is through the nitrogen atom at position 3 (N3), which is ortho to the carbonyl group. nih.gov Studies on the reaction of quinazolin-4(3H)-one with divalent group 12 halides (CdBr₂, HgCl₂, and CdI₂) have demonstrated this coordination behavior. nih.gov For instance, in the complexes formed with cadmium bromide ([CdBr₂(C₈H₆N₂O)]n) and mercury chloride ([HgCl₂(C₈H₆N₂O)]n), the quinazolinone ligand is terminally bound to the metal center via the N3 atom, while the metal ions are bridged by halide atoms to form polymer chains. nih.gov
More complex quinazoline derivatives, such as those incorporating hydrazone moieties, have also been synthesized to act as ligands. These ligands can bind to metal ions in a tridentate fashion. For example, halogenated (Br- and F-) quinazoline-hydrazone derivatives have been shown to form mononuclear complexes with a series of divalent metal ions, including Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). rsc.org In these complexes, the ligand coordinates to the metal ion through three nitrogen atoms: the quinazoline N1, the hydrazine (B178648) N4, and the pyridine (B92270) N5, resulting in the formation of two stable, fused five-membered chelate rings. rsc.org The coordination of these ligands with metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ has been found to significantly enhance their biological activity compared to the free ligands. orientjchem.org
The synthesis of these metal complexes is typically achieved by reacting the quinazoline derivative with a corresponding metal salt in a suitable solvent. orientjchem.orgrsc.org Characterization of the resulting complexes is performed using a variety of spectroscopic methods and, where possible, single-crystal X-ray crystallography to definitively determine the coordination geometry. rsc.orgnih.gov
Table 1: Examples of Metal Ion Complexes with Quinazoline Derivatives
| Quinazoline Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex/Key Findings | Reference(s) |
| Quinazolin-4(3H)-one (quinoz) | Cd(II), Hg(II) | Monodentate via N3 atom | Forms chain polymers [MX₂(quinoz)] with bridging halide ligands. | nih.gov |
| (E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline (L¹) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate via quinazoline N1, hydrazone N4, and pyridine N5 | Forms mononuclear complexes with a six-coordinated metal center. | rsc.org |
| (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L²) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate via quinazoline N1, hydrazone N4, and pyridine N5 | Forms mononuclear complexes; ligands bind in a similar mode to L¹. | rsc.org |
| Schiff Base [EMNEDAQZHO] | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Not specified | Stable metal-ligand complexes formed; coordination enhances antimicrobial activity. | orientjchem.org |
Inclusion Complex Formation (e.g., with β-Cyclodextrin)
Quinazoline derivatives, including this compound, often exhibit low aqueous solubility, which can limit their bioavailability and potential applications. innovareacademics.in A common strategy to overcome this limitation is the formation of inclusion complexes with cyclodextrins. innovareacademics.inslideshare.net Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. oatext.com This unique structure allows them to encapsulate nonpolar or poorly water-soluble "guest" molecules, such as certain quinazoline derivatives, within their cavity. innovareacademics.inoatext.com
β-Cyclodextrin (β-CD), composed of seven glucopyranose units, is frequently used for this purpose. oatext.com The encapsulation of a guest molecule within the β-CD cavity forms a thermodynamically stable host-guest complex, which as a whole is more water-soluble than the guest molecule alone. innovareacademics.in The driving forces for this complexation include the release of high-energy water molecules from the cavity, van der Waals interactions, and the formation of hydrogen bonds between the guest and the host. nih.gov
Several methods have been developed to prepare these inclusion complexes. innovareacademics.inslideshare.net The kneading method, which involves intimately mixing the quinazoline derivative and β-CD with a small amount of solvent, has been reported as a highly efficient technique. innovareacademics.inslideshare.net Other methods include physical mixing, co-precipitation, and freeze-drying (lyophilization). slideshare.netoatext.comscielo.br The freeze-drying technique is particularly suitable for thermolabile guest molecules and can produce high yields of the inclusion complex. oatext.com
The formation of these complexes is confirmed through various analytical techniques. Changes in the spectral properties observed via Ultraviolet-Visible (UV-VIS) and Fourier Transform Infrared (FT-IR) spectroscopy can indicate successful inclusion. innovareacademics.in Furthermore, Differential Scanning Calorimetry (DSC) is used to observe changes in the thermal properties of the guest molecule upon complexation. innovareacademics.in Studies have successfully demonstrated that forming inclusion complexes with β-CD or its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) can significantly enhance the aqueous solubility of quinazoline compounds. innovareacademics.inscielo.br
Table 2: Inclusion Complex Formation with Quinazoline Derivatives
| Guest Molecule (Quinazoline Derivative) | Host Molecule | Preparation Method | Characterization Techniques | Outcome | Reference(s) |
| Quinazoline-4(3H)-ones | β-Cyclodextrin | Kneading Method, Physical Mixing | Spectroscopic techniques | Enhanced solubility in water; kneading method found to be most efficient. | slideshare.net |
| Derivatives of 3-amino-2-phenylquinazolin-4(3H)-one | β-Cyclodextrin | Kneading Method | UV-VIS, FT-IR, DSC, Solubility Study | Successful encapsulation, leading to increased aqueous solubility. | innovareacademics.in |
| Prazosin hydrochloride | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Not specified | Not specified | Formation of inclusion complexes to improve solubility. | innovareacademics.in |
| Oxazolidine Derivative (OxD) | 2-hydroxy-beta-cyclodextrin (2-HPβCD) | Co-precipitation Method | SEM, FT-IR, ¹H-NMR, XRD, Thermal Analyses | Formation of 1:1 stoichiometry inclusion complex with increased solubility. | scielo.br |
Structure Activity Relationships Sar and Molecular Design Principles
Impact of Substituents on Biological Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
The strategic placement of various functional groups on the quinazoline-2,4(1H,3H)-dione scaffold can dramatically influence its interaction with biological targets, thereby modulating its therapeutic efficacy.
Systematic modifications at different positions of the quinazoline-2,4(1H,3H)-dione ring have revealed critical insights into the structural requirements for various biological activities.
2-Position: The introduction of substituents at the 2-position has been a common strategy to modulate the activity of quinazolinone derivatives. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the presence of a 2-methoxyphenyl group, along with a basic side chain at the 8-position, resulted in a compound with a remarkable antiproliferative profile against a majority of tested cancer cell lines. mdpi.com Furthermore, the nature of the substituent at this position can influence the mechanism of action. For example, some 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization. nih.gov The electronic properties of the substituent at the 2-position can also affect the covalent hydration of the 3,4-double bond in quinazolines. rsc.org
3-Position: The 3-position of the quinazoline-2,4(1H,3H)-dione ring is another key site for modification. The introduction of various substituents at this position has led to the discovery of potent inhibitors of enzymes such as c-Met and VEGFR-2, which are crucial targets in cancer therapy. nih.govdntb.gov.uasemanticscholar.org For example, certain 3-substituted derivatives have shown significant inhibitory activity against these tyrosine kinases in the nanomolar range. semanticscholar.org In the context of anticancer activity, o- or m-chlorophenethyl substitutions at the 3-position have been found to yield highly potent compounds. nih.gov The nature of the substituent at the N-3 position can also influence sedative and hypotensive activities. acs.org
6-Position: Modifications at the 6-position have been shown to be important for the antitumor activity of quinazoline-2,4(1H,3H)-diones. The introduction of a methoxyl or a 4-methylpiperazin-1-yl group at this position can lead to enhanced activity. nih.gov The presence of a halogen, such as bromine, at the 6-position has also been explored in the development of new derivatives with potential antimicrobial and anticancer activities. nih.gov
7-Position: The 7-position of the quinazoline-2,4(1H,3H)-dione scaffold plays a crucial role in determining the biological activity of its derivatives. The presence of a methyl group at this position, as in 7-methylquinazoline-2,4(1H,3H)-dione, can significantly influence the compound's properties. synhet.comchemicalbook.com In a study on the antitumor activity of quinazoline-2,4(1H,3H)-diones, a chlorophenethylureido substituent at the 7-position was found to be essential for activity, with the o-chlorophenethylurea derivative showing optimal potency. nih.gov
8-Position: The 8-position has also been a target for structural modifications to enhance biological activity. Halogen atoms at the 8-position have been reported to be important for the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov For instance, 6,8-dibromo-2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl) quinazolin-4(3H)-one demonstrated significant cytotoxicity against HeLa cells. researchgate.net Furthermore, the introduction of a basic side chain at the C8-position of 2-aryl-substituted quinazolines has been investigated to determine the optimal structural requirements for biological activity. mdpi.com
The electronic and steric properties of substituents on the quinazoline-2,4(1H,3H)-dione ring are fundamental determinants of their biological activity. Electron-donating and electron-withdrawing groups can modulate the electron density of the heterocyclic system, thereby affecting its ability to interact with biological targets through hydrogen bonding, and π-π stacking interactions.
The steric bulk of substituents also plays a critical role. For example, in a study of NHE-1 inhibitors, the substitution of a hydrogen at the 5-position with a bromine atom led to a decrease in activity, suggesting potential steric limitations within the binding site. The nature of the substituent on the amide moiety of certain quinazolinone derivatives has been shown to have a moderate effect on their activity as soluble epoxide hydrolase inhibitors. ijpscr.info
Conformational Analysis and Molecular Geometry of Quinazoline-2,4(1H,3H)-diones
For instance, in some 3-substituted derivatives, the five-membered ring of a substituent can adopt an envelope conformation. researchgate.net The dihedral angle between the quinazoline-2,4(1H,3H)-dione fragment and the plane of a substituent can also vary, influencing the molecule's ability to fit into a specific binding pocket. researchgate.net In the solid state, intermolecular hydrogen bonds and π-π stacking interactions are often observed, which can influence the crystal packing and potentially the bioavailability of the compounds. researchgate.net
Rational Drug Design Approaches Utilizing the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione scaffold has been extensively utilized in rational drug design to develop targeted therapies. rsc.orgnih.gov One common approach is to design derivatives that act as inhibitors of specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.
For example, novel PARP-1/2 inhibitors have been designed based on the quinazoline-2,4(1H,3H)-dione scaffold. rsc.org By incorporating a 3-amino pyrrolidine (B122466) moiety, potent inhibitors with high selectivity for PARP-1 over PARP-2 were developed. rsc.org In another study, dual inhibitors of c-Met and VEGFR-2 tyrosine kinases were designed by introducing specific substituents at the 3-position of the quinazoline-2,4(1H,3H)-dione ring. semanticscholar.org These inhibitors were designed to interact with key residues in the active sites of the target enzymes. semanticscholar.org
Pharmacophore Identification and Optimization for Quinazoline-Based Compounds
Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline-based compounds, several pharmacophore models have been developed for various biological targets.
For dual inhibitors of c-Met and VEGFR-2, the pharmacophoric elements include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features arranged in a specific spatial orientation. semanticscholar.org In the development of novel NHE-1 inhibitors, neural network modeling was used to elucidate the pharmacophoric features of the identified compounds. nih.gov These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the optimization of existing lead compounds.
Data Tables
Biological Activity of Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Substitution Pattern | Biological Target | Activity (IC50/GI50) | Reference |
| Compound 10 | 3-(3-aminopyrrolidin-1-yl) | PARP-1/2 | IC50 < 3.12 µM (MX-1 cells) | rsc.org |
| Compound 11 | 3-(3-aminopyrrolidin-1-yl) with modification | PARP-1/2 | IC50 = 3.02 µM (MX-1 cells) | rsc.org |
| Compound 69 | 3-(o-chlorophenethyl), 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.44 | nih.gov |
| Compound 72 | 3-(m-chlorophenethyl), 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.39 | nih.gov |
| Compound 86 | Thiazinone scaffold, 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.45 | nih.gov |
| Compound 2c | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |
| Compound 4b | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |
| Compound 4e | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |
| Compound 8e | Pyrido[2,1-b]quinazoline-6-carboxamide derivative | HepG2 cells | IC50 = 2.07 µM | doi.org |
| Compound 8l | Pyrido[2,1-b]quinazoline-6-carboxamide derivative | HepG2 cells | Comparable to Doxorubicin | doi.org |
Pharmacological and Biological Activities of Quinazoline 2,4 1h,3h Dione Derivatives
Anticancer Activity
Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines and inhibiting key enzymes involved in cancer progression. nih.govresearchgate.netnih.gov
The substitution pattern on the quinazoline-2,4(1H,3H)-dione ring is critical for cytotoxic activity. Structure-activity relationship (SAR) studies have indicated that substituents at the 7-position of the quinazoline (B50416) ring can be crucial for potent anticancer effects. For instance, the presence of a chlorophenethylureido group at the 7-position has been identified as a key requirement for achieving optimal activity, with certain derivatives significantly inhibiting the in vitro growth of 60 different human tumor cell lines. researchgate.net Similarly, 7-chloro substituted quinazoline derivatives have shown noteworthy activity against central nervous system cancer cell lines. researchgate.net
Various derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The parent compound, quinazoline-2,4(1H,3H)-dione, has shown a cytotoxic effect against the HepG2 liver cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 26.07 μM. nih.gov Other derivatives have shown potent activity against multiple cell lines including those of the liver (HepG2, HUH-7), colon (HCT-116), and breast (MCF-7). researchgate.netdntb.gov.ua For example, the derivative 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione displayed high activity against HUH-7, MCF-7, and HCT-116 cell lines. researchgate.net Furthermore, certain 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were found to be particularly potent against HepG2, HCT-116, and MCF-7 cells. dntb.gov.ua
Studies on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives have been conducted to assess their cytotoxic properties against leukemia (K562) and cervix carcinoma (HeLa) cells. ptfarm.pl Additionally, other 7- or 8-substituted-4-morpholine-quinazoline derivatives have been tested for their in vitro anticancer activities against lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF-7) cell lines. nih.gov
Table 1: Cytotoxic Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Source |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | HepG2 | 26.07 | nih.gov |
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (Compound 7) | HUH-7 | 2.5 | researchgate.net |
| MCF-7 | 6.8 | researchgate.net | |
| HCT-116 | 4.9 | researchgate.net | |
| 1-Benzyl-6-bromo-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Compound 11b) | HepG2 | 9.16 | dntb.gov.ua |
| HCT-116 | 5.69 | dntb.gov.ua | |
| MCF-7 | 5.27 | dntb.gov.ua | |
| 1-Benzyl-6-bromo-3-(4-(trifluoromethyl)benzyl)quinazoline-2,4(1H,3H)-dione (Compound 11c) | HepG2 | 9.39 | dntb.gov.ua |
| HCT-116 | 6.87 | dntb.gov.ua | |
| MCF-7 | 5.80 | dntb.gov.ua | |
| 1-Benzyl-6-bromo-3-(4-(methylsulfonyl)benzyl)quinazoline-2,4(1H,3H)-dione (Compound 11e) | HepG2 | 9.32 | dntb.gov.ua |
| HCT-116 | 6.37 | dntb.gov.ua | |
| MCF-7 | 5.67 | dntb.gov.ua |
The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are often mediated by their ability to inhibit specific enzymes that are critical for tumor growth and survival.
VEGFR-2, Src, and Abl Kinase Inhibition: Several derivatives of this scaffold act as tyrosine kinase inhibitors. A quinazoline-based compound, Ponatinib, is a multi-target inhibitor of Abl, Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), among others. biocat.com Furthermore, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with some compounds showing inhibitory activity in the nanomolar range. tandfonline.comsemanticscholar.org
PARP-1/2 Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized as potent PARP-1/2 inhibitors, with IC₅₀ values against PARP-1 at the nanomolar level. rsc.org One such compound demonstrated strong potentiation of the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in a xenograft tumor model. rsc.org Other research has focused on designing para-substituted 1-benzyl-quinazoline-2,4(1H,3H)-diones as specific PARP-1 inhibitors. science.gov
CDK5 Inhibition: The quinazoline-2,4(1H,3H)-dione scaffold has been identified as possessing cyclin-dependent kinase 5 (CDK5) inhibitory activity, which is another target in cancer therapy. nih.govresearchgate.net
Topoisomerase Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been shown to act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, enzymes that are structurally related to human topoisomerases involved in cancer. nih.govdntb.gov.uabohrium.com
Currently, there is limited specific information available in the scientific literature regarding the radiosensitizing potential of 7-Methylquinazoline-2,4(1H,3H)-dione or its derivatives.
Antimicrobial Activity
The quinazoline-2,4(1H,3H)-dione core is also a valuable pharmacophore for the development of novel antimicrobial agents. nih.govnih.gov
A number of novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potential antibacterial agents. nih.govbohrium.com The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and DNA topoisomerase IV, enzymes essential for bacterial replication. nih.govdntb.gov.ua This inhibition provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For instance, certain synthesized derivatives displayed moderate to promising activity when tested against various bacterial strains. nih.govbohrium.com However, not all derivatives show significant effects; a study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives found they did not inhibit the growth of Staphylococcus aureus, Escherichia coli, or Stenotrophomonas maltophilia even at high concentrations. ptfarm.pl In contrast, another study on new quinazolin-2,4-dione derivatives incorporating pyrazole (B372694) and oxazole (B20620) moieties reported considerable broad-spectrum antibacterial potency. rsc.org
Derivatives of quinazoline-2,4(1H,3H)-dione have shown significant promise as antifungal agents. nih.govmdpi.commdpi.com SAR studies have highlighted the importance of substitution on the quinazoline ring for antifungal potency. Specifically, the presence of a halogen, such as chlorine, at the 7-position of the quinazolinone ring has been shown to yield the most potent antifungal compounds. acs.org The 7-chloro derivative, UR-9825, was identified as having high in vitro activity against various fungi. acs.org
Other derivatives have also been explored for their antifungal properties. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were evaluated as inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall synthesis. researchgate.net Several of these compounds exhibited moderate to excellent antifungal activities, with one derivative showing higher potency than the positive control, polyoxin (B77205) B. researchgate.net Further research has demonstrated that certain quinazolinone derivatives exhibit significant activity against various plant pathogenic fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Phomopsis sp. mdpi.commdpi.com
Antimutagenic Effects
Anti-Inflammatory Activity
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. mdpi.comekb.egnih.gov Research has demonstrated that these compounds can modulate various inflammatory pathways. For instance, certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in murine macrophages without exhibiting immunotoxicity. nih.gov One such derivative, compound 4a, effectively mitigated neutrophil infiltration, edema, and tissue damage in a lipopolysaccharide (LPS)-induced acute lung injury model, indicating its potential in suppressing cytokine-mediated inflammatory responses. nih.gov
The anti-inflammatory potential of these derivatives has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs). Proquazone, a marketed anti-inflammatory drug, is a quinazoline derivative used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Furthermore, novel series of quinazolinone derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting effects comparable to ibuprofen. mdpi.comfabad.org.tr The introduction of various substituents onto the quinazoline-2,4(1H,3H)-dione core has been a key strategy in developing new anti-inflammatory agents. ekb.egnih.gov
| Compound | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione (e.g., 4a) | LPS-induced acute lung injury in mice | Inhibited NO synthesis and IL-6 secretion; reduced neutrophil infiltration and edema. nih.gov | nih.gov |
| 4-nitrostyryl-substituted quinazolinone | Carrageenan-induced paw edema | Showed a 62.2–80.7% reduction in edema volume, comparable to ibuprofen. mdpi.com | mdpi.com |
| 4-hydroxystyryl-substituted quinazolinone | Carrageenan-induced paw edema | Showed a 62.2–80.7% reduction in edema volume, comparable to ibuprofen. mdpi.com | mdpi.com |
Activities Related to the Central Nervous System
The quinazoline-2,4(1H,3H)-dione scaffold has been a fertile ground for the development of novel anticonvulsant agents. nih.govnih.govekb.egmdpi.com Various derivatives have been synthesized and evaluated for their ability to protect against seizures in different experimental models.
Acetylenic derivatives of quinazolinediones have demonstrated seizure-antagonizing activity in the maximal electroshock (MES) test, with most compounds showing minimal acute neurotoxicity. nih.gov Notably, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was found to be approximately as active as mesuximide in the MES test. nih.gov
Other studies have explored 1,3-disubstituted 2,4(1H,3H)-quinazolinediones, although some of these have shown weak anticonvulsant activity relative to standard drugs like phenobarbitone sodium. ekb.eg The structural modifications at the N1 and N3 positions of the quinazoline ring are crucial for tuning the anticonvulsant potency. mdpi.com The design of new quinazolin-4(3H)-one derivatives often draws inspiration from the structure of methaqualone, a known sedative-hypnotic with anticonvulsant properties. mdpi.comnuph.edu.ua
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | Maximal Electroschock (MES) Test | About as active as mesuximide. nih.gov | nih.gov |
| Various 1,3-disubstituted 2,4(1H,3H)-quinazolinediones | Not specified | Weak anticonvulsant activity relative to phenobarbitone sodium. ekb.eg | ekb.eg |
Certain derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their sedative properties. acs.org Historically, the quinazolinone core is present in methaqualone, a compound known for its sedative-hypnotic effects. wikipedia.org While specific studies on the sedative properties of this compound are limited, the broader class of 3-substituted 2,4(1H,3H)-quinazolinediones has been reported to possess sedative and hypotensive activities. acs.org The psychotropic activity of some acetamide (B32628) derivatives of 1-methylquinazoline-2,4(1H,3H)-dione has also been studied, with one compound showing a pronounced priming effect similar to diazepam. researchgate.net
The potential antidepressant effects of quinazoline-2,4(1H,3H)-dione derivatives have been noted in the scientific literature. researchgate.netresearchgate.net While direct evidence for the antidepressant activity of this compound is scarce, studies on related structures are promising. For instance, certain acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione have been recommended for further investigation of their antidepressant properties. researchgate.net Specifically, N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide and 3-[2-oxo-2-(4-phenyl-1-piperazinyl)-ethyl]quinazoline-4(3H)-one have demonstrated pronounced anxiolytic, antiphobic, and antidepressant activities. researchgate.net
Quinazoline-2,4(1H,3H)-dione derivatives exhibit a wide range of interactions with various neurotransmitter receptors, underscoring their potential as modulators of central nervous system activity.
GABA Receptors: The GABAergic system is a key target for many CNS-active drugs. Some acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione have been predicted to have high GABAA agonistic activity. researchgate.net The structural similarity of some quinazolinones to methaqualone, a positive allosteric modulator of the GABAA receptor, suggests a potential mechanism for their sedative and anticonvulsant effects. nuph.edu.ua
AMPA/Kainate Receptors: Derivatives of 3-hydroxy-1H-quinazoline-2,4-dione have been designed and studied as antagonists of AMPA and kainate receptors. acs.orgnih.govresearchgate.net The presence of a free 3-hydroxy group is crucial for affinity at these receptors. acs.orgnih.gov Specifically, 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione has shown good affinity for both high- and low-affinity kainate receptors. acs.orgnih.gov The introduction of a trifluoromethyl group at the 7-position of the quinazoline-2,4-dione core has been found to increase AMPA and kainate receptor affinity and selectivity. ebi.ac.uk
5-HT3A Receptors: The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a basis for developing 5-HT3A receptor antagonists. nih.gov
Other Receptors: While specific data on serotonergic, dopaminergic, and adrenergic receptor modulation by this compound is not extensively detailed in the provided context, the broad bioactivity of the quinazoline scaffold suggests that interactions with these receptor systems are possible and warrant further investigation.
| Derivative Class | Receptor Target | Effect | Reference |
|---|---|---|---|
| Acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione | GABAA Receptor | Predicted agonistic activity. researchgate.net | researchgate.net |
| 3-Hydroxy-1H-quinazoline-2,4-dione derivatives | AMPA/Kainate Receptors | Antagonistic activity. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| Quinazoline-2,4(1H,3H)-dione derivatives | 5-HT3A Receptor | Antagonistic activity. nih.gov | nih.gov |
Cardiovascular and Metabolic Activities
Antihypertensive and Vasodilator Effects
No studies specifically investigating the antihypertensive or vasodilator effects of this compound were identified. Research on other derivatives, such as 1,3-disubstituted quinazolinediones, has shown potential in this area, but these findings cannot be directly attributed to the 7-methyl analog. nih.gov
Na+/H+ Exchanger Type 1 (NHE-1) Inhibition for Cardiovascular and Ophthalmic Diseases
There is no available research on the activity of this compound as an inhibitor of the Na+/H+ exchanger type 1 (NHE-1). While some quinazoline-2,4(1H,3H)-dione derivatives have been explored as NHE-1 inhibitors for potential use in cardiovascular and ophthalmic diseases, specific data for the 7-methyl compound is lacking. mdpi.com
Antiplatelet Activity
Information regarding the antiplatelet activity of this compound is not present in the available scientific literature. Studies on other quinazoline-2,4(1H,3H)-dione derivatives have indicated potential for antiplatelet effects, but this cannot be extrapolated to the 7-methyl derivative without specific experimental evidence. mdpi.com
Antidiabetic Activity (e.g., α-Amylase and α-Glucosidase Inhibition, Aldose Reductase Inhibition, Antiglycation)
No research was found that specifically examines the antidiabetic properties of this compound. This includes a lack of data on its potential as an inhibitor of α-amylase, α-glucosidase, or aldose reductase, as well as any antiglycation activity. While the broader quinazolinone class has shown promise in these areas, specific findings for the 7-methyl derivative are absent. nih.govnih.govacs.orgscilit.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net
Other Biological Activities
Anti-HIV Activity
There are no published studies on the anti-HIV activity of this compound. While various quinazolinone derivatives have been synthesized and evaluated for their potential to inhibit HIV replication, research specific to the 7-methyl substituted compound has not been reported. bohrium.comduke.edunih.govnih.govdntb.gov.ua
Antimalarial Activity
The quinazoline framework is a recognized scaffold in the search for new therapeutic agents, including those with antimalarial properties. nih.gov While extensive research has been conducted on various quinoline (B57606) and quinazoline derivatives for combating malaria, the specific antimalarial potential of this compound itself is not prominently detailed in current literature. However, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been identified as possessing several pharmacological activities, including antimalarial action, making this an area of interest for further investigation. nih.gov The development of hybrid molecules, for instance combining a 7-chloroquinoline (B30040) moiety with other pharmacophores, has shown promise in creating potent antimalarials against Plasmodium falciparum. nih.gov
Antioxidant Properties
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their antioxidant capabilities. nih.govmdpi.com Antioxidant activity is crucial in combating oxidative stress, which is implicated in numerous disease states. Studies on related quinazolinone analogs have demonstrated significant free radical scavenging activity. For example, certain 2,3-substituted quinazolinones have been tested using DPPH-radical-scavenging assays, with some compounds showing notable antioxidant potential. mdpi.com Similarly, other research on quinazolin-4(3H)-one derivatives revealed that specific compounds exhibited excellent scavenging capacity against both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals, in some cases exceeding the activity of the standard antioxidant, ascorbic acid. orientjchem.org
Table 1: Antioxidant Activity of Selected Quinazoline Derivatives
| Compound Name | Assay Type | Activity | Reference |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one | DPPH & NO Scavenging | Higher than ascorbic acid | orientjchem.org |
| 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) | DPPH & NO Scavenging | Higher than ascorbic acid | orientjchem.org |
| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivatives | DPPH Scavenging | IC₅₀ values of 16.84 to 18.78 µg/mL | mdpi.com |
Antiparasitic Activities (e.g., Anticoccidial, Antileishmanial)
Inhibition of Various Enzymes
One of the most significant areas of research for quinazoline-2,4(1H,3H)-dione derivatives is their ability to inhibit a wide variety of enzymes, which is central to their therapeutic effects. nih.gov
Phosphodiesterase (PDE) 4: The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for developing PDE4 inhibitors. nih.gov
Tyrosine Kinases (c-Met/VEGFR-2): Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been shown to be potent dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in cancer therapy. Compounds like 2c, 4b, and 4e displayed inhibitory activity in the nanomolar range. nih.gov
Alpha-amylase and Alpha-glucosidase: In the context of antidiabetic research, 3-substituted quinazoline-2,4-dione derivatives such as 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione have been identified as potential inhibitors of alpha-amylase and alpha-glucosidase. mdpi.com
Sodium–Hydrogen Exchanger (NHE-1): Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been reported as inhibitors of the NHE-1 enzyme, which plays a role in inflammation and intracellular pH regulation. mdpi.com
Other Enzymes: The versatility of this scaffold is further demonstrated by its derivatives' ability to inhibit other enzymes. For example, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives can target the HCV NS5B polymerase. nih.gov Additionally, other analogs have been developed as selective inhibitors of dynamin-related protein 1 (Drp1) and puromycin-sensitive aminopeptidase (B13392206) (PSA). nih.gov The general class of quinazolines has also been noted for cholinesterase inhibitory activity. nih.gov
Table 2: Enzyme Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives
| Enzyme Target | Derivative Class | Example Compound | Potency (IC₅₀/EC₅₀) | Reference |
| c-Met/VEGFR-2 TK | 3-substituted quinazoline-2,4(1H,3H)-diones | Compound 4e | 0.052 µM (c-Met), 0.071 µM (VEGFR-2) | nih.gov |
| HCV NS5B Polymerase | 3-hydroxyquinazoline-2,4(1H,3H)-diones | Compound 21t | 2.0 µM | nih.gov |
| Sodium–Hydrogen Exchanger (NHE-1) | Guanidine derivatives | Compound 3a | Potent inhibitor | mdpi.com |
| Dynamin-related protein 1 (Drp1) | 2-thioxoquinazoline-4-one derivatives | Compound 10g | More potent than mdivi-1 | nih.gov |
| Alpha-amylase/glucosidase | 3-substituted quinazoline-2,4-diones | 3-propyl/3-cyclohexyl derivatives | Identified as potential inhibitors | mdpi.com |
| Phosphodiesterase 4 (PDE4) | Quinazoline-2,4(1H,3H)-dione derivatives | General class | Noted as inhibitors | nih.gov |
Intraocular Pressure Lowering Activity
Research into the pharmacological properties of quinazoline-2,4(1H,3H)-dione derivatives has revealed their potential for lowering intraocular pressure (IOP). mdpi.com Specifically, certain guanidine derivatives of this scaffold, which were also investigated for their NHE-1 inhibitory and anti-inflammatory effects, were found to reduce rat intraocular pressure. mdpi.com This activity suggests a potential therapeutic application in glaucoma management, where elevated IOP is a primary risk factor.
Activities Related to DNA Replication and Repair Mechanisms
A key mechanism of action for some quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of enzymes essential for DNA replication and repair in bacteria. nih.govresearchgate.net Comprehensive studies have shown that these compounds can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. This mode of action is the basis for the antibacterial activity of this class of compounds against both Gram-positive and Gram-negative strains. nih.gov
Potential for Agrochemical Applications
The chemical versatility of the quinazoline scaffold makes it a useful building block in various chemical industries. The core structure of this compound is used as a pharmaceutical intermediate and a fine chemical reagent in synthetic organic chemistry. synhet.com This includes its use as an intermediate in the synthesis of pesticides and dyes. synhet.com However, while the chemical scaffold is utilized in the production of agrochemicals, specific studies detailing the direct biological activity of this compound or its derivatives as active agrochemical agents (e.g., herbicides, insecticides) are not highlighted in the reviewed literature.
Mechanisms of Action of Quinazoline 2,4 1h,3h Dione Derivatives
Interactions with DNA and Enzymes
The ability of quinazoline-2,4(1H,3H)-diones to interfere with the function of DNA and essential enzymes is a cornerstone of their mechanism of action. These interactions can disrupt fundamental cellular processes, particularly in pathogenic bacteria and cancer cells.
Inhibition of Bacterial Topoisomerases and DNA Gyrase
A significant mechanism of action for quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial survival as they manage DNA topology during replication, repair, and segregation. nih.gov DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. nih.gov
Derivatives of quinazoline-2,4(1H,3H)-dione have been developed as fluoroquinolone-like inhibitors that target the ATPase function of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov By blocking this function, they deprive the bacterial cell of the necessary topoisomerase activity for replication. nih.gov The structural similarity of these diones to fluoroquinolones allows them to act as mimics, potentially overcoming resistance mechanisms that affect existing antibiotics. researchgate.net Research has shown that these compounds can evade target-mediated resistance by binding effectively to both normal and resistant topoisomerase enzymes. researchgate.net
For instance, a lead quinazoline-2,4-dione compound, 7a, demonstrated potent antibacterial activity against a wide range of multidrug-resistant and non-multidrug-resistant bacterial strains by binding to the ATP-binding site of Pseudomonas aeruginosa GyrB24. nih.gov
DNA Intercalation
DNA intercalation is another mechanism through which certain quinazoline (B50416) derivatives may exert their biological effects. This process involves the insertion of a planar, polyaromatic molecule between the base pairs of the DNA double helix. nih.gov Such an interaction can cause significant structural changes to the DNA, including its elongation and stiffening, and can alter the helix twist angle. nih.gov
This mechanism is often associated with compounds that inhibit topoisomerase II in cancer therapy, where the drug stabilizes the complex between the enzyme and DNA after the DNA strands have been nicked. researchgate.net Planar quinazolinone structures, particularly those with an extended aromatic system, are considered potential DNA intercalating agents. nih.gov For example, certain nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline derivatives have been designed as DNA intercalators and have shown the ability to bind to DNA. nih.gov While this mechanism is established for related planar quinazolinone systems, further research is needed to definitively confirm if 7-Methylquinazoline-2,4(1H,3H)-dione itself acts as a DNA intercalator.
Enzyme Inhibition (Specific Kinases, Proteases, etc.)
Beyond topoisomerases, the quinazoline-2,4(1H,3H)-dione scaffold is a versatile inhibitor of a range of other crucial enzymes, particularly protein kinases and poly(ADP-ribose) polymerases (PARP). Many of these enzymes are implicated in cancer progression, making their inhibition a key therapeutic strategy.
Kinase Inhibition: Several derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of tyrosine kinases (TKs) that are overexpressed in various cancers and play a critical role in tumor growth, angiogenesis, and metastasis. Dual inhibition of targets like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy to overcome therapeutic resistance. beilstein-journals.org
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are critical for DNA repair. Their inhibition is a targeted anticancer strategy, particularly for tumors with deficiencies in other DNA repair pathways. Quinazoline-2,4-dione derivatives have been successfully designed as potent PARP inhibitors. rsc.orgnih.gov
The table below summarizes the inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against specific enzymes.
| Derivative Class | Target Enzyme(s) | Observed Activity |
| 3-Substituted Quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | Dual inhibition in the nanomolar range. beilstein-journals.org |
| Quinazoline-2,4(1H,3H)-diones with 3-amino pyrrolidine (B122466) | PARP-1, PARP-2 | Potent inhibition with IC50 values in the nanomolar and sub-nanomolar range. rsc.org |
| Quinazoline-2,4(1H,3H)-diones with piperizinone moiety | PARP-1, PARP-2, PARP-7 | Highly potent inhibition with IC50 values in the sub-nanomolar range. rsc.org |
| General Quinazoline-2,4(1H,3H)-dione derivatives | Dihydrofolate reductase (DHFR) | Described as inhibitors of this enzyme, crucial for microbial purine (B94841) synthesis. researchgate.net |
| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Hepatitis C Virus (HCV) NS5B protein | Act as metal ion chelators that bind to the NS5B protein, inhibiting viral replication. |
Cellular Pathway Modulation
The biological effects of this compound and its analogs are also a result of their ability to modulate complex cellular signaling pathways that control cell life and death.
Induction of Apoptosis and Cell Cycle Arrest
A key anticancer mechanism of quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov
The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been shown to exert cytotoxic effects in hepatocellular carcinoma (HCC) cells. researchgate.net It induces morphological changes characteristic of apoptosis and upregulates the messenger RNA (mRNA) expression of pro-apoptotic markers while downregulating anti-apoptotic markers. researchgate.net Specifically, protein analysis demonstrated that Qd treatment leads to increased levels of Bax and Caspase 3, and decreased levels of Bcl-2. researchgate.net Furthermore, some quinazoline derivatives have been found to cause cell cycle arrest at the G2/M or S phase, effectively preventing cancer cells from proliferating. nih.gov For example, one study showed that a novel quinazoline derivative induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner in HCC cells. nih.gov
Reactive Oxygen Species (ROS) Production
The generation of reactive oxygen species (ROS) is another important mechanism through which quinazoline derivatives can induce cell death. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, including mitochondria, and trigger apoptosis.
Studies on the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), have demonstrated that it can induce ROS-mediated mitochondrial damage in HepG2 cancer cells. researchgate.net In another study, a novel quinazoline derivative was found to induce the accumulation of endogenous ROS in a concentration- and time-dependent manner. nih.gov The subsequent cell cycle arrest and apoptosis were shown to be dependent on this ROS production, as scavenging the ROS reversed these effects. nih.gov This indicates that the induction of oxidative stress is a critical component of the anticancer activity of this class of compounds.
Modulation of Anti-Inflammatory Cytokines (e.g., TNF-α, Interleukin-6)
Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated the ability to modulate the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6). Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. Dysregulation of cytokine production is a hallmark of many inflammatory diseases.
Recent research has highlighted the potential of certain quinazoline-2,4(1H,3H)-dione derivatives to act as anti-inflammatory agents by inhibiting cytokine secretion. For instance, a novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivative, designated as compound 4a , has been shown to inhibit the secretion of IL-6 in murine macrophages. nih.gov This inhibition of a key inflammatory mediator suggests that compounds based on the quinazoline-2,4(1H,3H)-dione scaffold could be valuable in mitigating inflammatory conditions. nih.gov The study positioned this derivative as a potential agent for the suppression of cytokine-mediated inflammatory responses. nih.gov
While direct studies on this compound's effect on cytokine modulation are not extensively documented, the activity of its parent class of compounds provides a strong rationale for its potential in this area. The core quinazoline-2,4(1H,3H)-dione structure is a versatile scaffold for the development of molecules with anti-inflammatory properties. mdpi.com
Table 1: Effect of Quinazoline-2,4(1H,3H)-dione Derivative on IL-6 Secretion
| Compound | Cell Line | Effect | Reference |
| Compound 4a | Murine Macrophages | Inhibition of IL-6 secretion | nih.gov |
Receptor Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is often attributed to their ability to bind to specific biological targets, such as enzymes and receptors, thereby modulating their function. The binding of these compounds is typically governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
Studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have provided insights into their receptor binding mechanisms, particularly as inhibitors of tyrosine kinases like c-Met and VEGFR-2, which are implicated in cancer. nih.gov These studies reveal the critical role of hydrogen bonds in the interaction between the quinazoline-2,4(1H,3H)-dione scaffold and the amino acid residues within the active site of the target protein. nih.gov
For example, certain derivatives have been shown to form hydrogen bonds with key residues in the hinge region of these kinases. Specifically, compounds 4b and 4e demonstrated hydrogen bonding with the highly conserved residue Asp1222 in the c-Met tyrosine kinase. nih.gov In the case of VEGFR-2 tyrosine kinase, compound 4b formed a hydrogen bond with Asp1046, while compound 4e interacted with both Glu885 and Asp1046. nih.gov These interactions are crucial for the inhibitory activity of these compounds.
The fundamental structure of quinazoline-2,4(1H,3H)-dione itself, with its amine and carbonyl groups, allows for the formation of intermolecular hydrogen bonds. nih.govresearchgate.net The crystal structure of the parent compound reveals N—H···O hydrogen bonds that create a two-dimensional network. nih.govresearchgate.net This inherent capacity for hydrogen bonding is a key feature that can be exploited in the design of targeted inhibitors.
Table 2: Receptor Binding Interactions of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Compound 4b | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |
| Compound 4e | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |
| Compound 4b | VEGFR-2 TK | Asp1046 | Hydrogen Bond | nih.gov |
| Compound 4e | VEGFR-2 TK | Glu885, Asp1046 | Hydrogen Bond | nih.gov |
In addition to hydrogen bonding, hydrophobic interactions also play a significant role in the binding of these derivatives to their target receptors. The benzene (B151609) ring of the quinazoline core can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the compound-receptor complex.
While the specific binding interactions of this compound have not been explicitly detailed in the reviewed literature, the established binding modes of its parent derivatives provide a strong indication of its potential mechanisms of action. The methyl group at the 7-position can also influence its binding affinity and selectivity through steric and hydrophobic contributions.
Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound This compound corresponding to the detailed computational and theoretical studies outlined in the user's request.
The investigation into molecular docking, virtual screening, and quantum chemical calculations for this specific isomer did not yield focused studies. The available research on the quinazoline-2,4(1H,3H)-dione scaffold is extensive; however, it primarily concentrates on other derivatives, such as those with substitutions at the N1, N3, or C6 positions, or more complex analogues.
For instance, while numerous studies perform molecular docking and predict binding affinities for various quinazoline-dione derivatives against a range of protein targets, none were found to specifically report on the ligand-protein interactions or binding energy of this compound. nih.govekb.egnih.govfrontiersin.org Similarly, searches for quantum chemical calculations, including Density Functional Theory (DFT) studies on energetic properties, aromaticity assessment (NICS), and tautomeric equilibrium, did not uncover research specifically conducted on the 7-methyl isomer.
Due to the strict requirement to focus solely on this compound and adhere rigidly to the provided outline, it is not possible to generate the requested article with scientifically accurate and verifiable content. Introducing data from other related compounds would contravene the explicit instructions to exclude information falling outside the specified scope.
Therefore, the content for the requested sections and subsections on computational and theoretical studies for this compound cannot be provided at this time.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, G3(MP2)//B3LYP)
Reaction Mechanism Elucidation
The formation of the 7-Methylquinazoline-2,4(1H,3H)-dione core can be achieved through several synthetic routes, with the reaction mechanism often elucidated through a combination of experimental evidence and computational modeling. A common and well-established method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the condensation of an anthranilic acid derivative with a source of the C2 carbonyl group, such as urea (B33335) or a related compound. generis-publishing.comresearchgate.net
For the synthesis of this compound, a plausible pathway begins with 2-amino-4-methylbenzoic acid. The proposed mechanism, supported by general principles of quinazolinone synthesis, likely proceeds as follows:
Nucleophilic Acyl Substitution: The amino group of 2-amino-4-methylbenzoic acid attacks a carbonyl group of a reagent like urea or phosgene, leading to the formation of an N-acyl intermediate.
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the nitrogen atom onto the carboxylic acid moiety (or its activated form) of the substituted anthranilic acid results in the closure of the pyrimidine (B1678525) ring.
Dehydration/Elimination: The final step typically involves the elimination of a small molecule, such as water or an alcohol, to yield the stable, aromatic this compound ring system.
Another documented method involves the reaction of 2-amino-4-methylbenzamide (B1273664) with di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org In this one-pot synthesis, di-tert-butyl dicarbonate serves as the carbonyl source. The reaction proceeds under thermal or microwave conditions to afford this compound in good yield. acs.org
Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in mapping the energy landscape of these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable mechanism. These studies can also elucidate the role of catalysts in lowering the activation energy barriers of key steps.
Table 1: Spectroscopic Data for this compound acs.org
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5 |
| ESI-HRMS m/z | calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0659 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful tool for studying the dynamic behavior of quinazoline (B50416) derivatives, including their interactions with biological macromolecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications are broadly applicable from studies on closely related quinazoline structures. abap.co.infrontiersin.orgnih.gov These simulations provide atomic-level insights into the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the specific interactions that govern binding affinity.
MD simulations are frequently employed to:
Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can evaluate the stability of the binding pose obtained from molecular docking. A stable RMSD profile suggests that the ligand remains securely bound within the target's active site. abap.co.inresearchgate.net
Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the quinazoline derivative and the amino acid residues of the target protein. abap.co.inresearchgate.net The persistence of these interactions throughout the simulation provides a measure of their importance for binding.
Characterize Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological activity. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that may be important for ligand entry or binding. researchgate.net
Calculate Binding Free Energies: Advanced computational techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target. This provides a quantitative measure of binding affinity that can be used to rank potential drug candidates. frontiersin.org
For instance, in studies of other quinazoline derivatives as enzyme inhibitors, MD simulations have been used to confirm stable binding within the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. abap.co.infrontiersin.org These simulations have revealed key amino acid residues that form stable hydrogen bonds and hydrophobic interactions with the quinazoline core, providing a rationale for the observed inhibitory activity.
Table 2: Representative Data from a Molecular Dynamics Simulation Study of a Quinazoline Derivative Complexed with a Target Protein abap.co.in
| Parameter | Value/Observation |
| Simulation Time | 5 ns |
| Ligand RMSD | Stable fluctuation within a low range (e.g., 0.2 Å to 1.2 Å), indicating stable binding. |
| Protein RMSD | Stable fluctuation (e.g., 0.5 Å to 2.6 Å), suggesting the overall protein structure is not significantly perturbed. |
| Key Interacting Residues | Identification of specific amino acids involved in hydrogen bonding and hydrophobic interactions. |
| Binding Free Energy (MM/GBSA) | A negative value (e.g., -23.21 kcal/mol) indicating favorable binding. |
These computational approaches are invaluable for the rational design of new and more potent quinazoline-based therapeutic agents. By understanding the intricacies of reaction mechanisms and binding dynamics at a molecular level, researchers can make more informed decisions in the drug discovery and development process.
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation of Quinazoline-2,4(1H,3H)-dione Derivatives
Spectroscopic methods are indispensable for the structural determination of quinazoline-2,4(1H,3H)-dione derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer a comprehensive view of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
For the parent compound, quinazoline-2,4(1H,3H)-dione , the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals. The protons on the benzene (B151609) ring appear in the aromatic region, with the H-5 proton showing as a doublet at approximately δ 7.92 ppm. The H-7 proton resonates as a triplet around δ 7.66 ppm, while the remaining two aromatic protons, H-6 and H-8, appear as a multiplet between δ 7.19-7.22 ppm. The two N-H protons are observed as a broad singlet at δ 11.24 ppm. acs.org The ¹³C NMR spectrum in the same solvent displays signals for the carbonyl carbons (C-2 and C-4) at δ 150.4 and δ 163.0 ppm, respectively. The aromatic carbons show signals at δ 114.5, 115.4, 122.4, 127.1, 135.0, and 141.0 ppm. acs.org
In the case of 7-Methylquinazoline-2,4(1H,3H)-dione , the introduction of a methyl group at the C-7 position induces specific changes in the NMR spectra. The ¹H NMR spectrum of 6-methylquinazoline-2,4(1H,3H)-dione, a closely related isomer, shows a singlet for the methyl protons at δ 2.32 ppm. acs.org The aromatic protons exhibit distinct patterns, with the H-5 proton appearing as a doublet of doublets, the H-8 proton as a doublet, and another aromatic proton signal as a multiplet. acs.org The N-H protons give rise to two broad singlets at δ 11.05 and δ 11.20 ppm. acs.org The ¹³C NMR spectrum for this isomer shows the methyl carbon at δ 20.3 ppm and the aromatic and carbonyl carbons at δ 114.2, 115.3, 126.5, 131.6, 136.0, 138.8, 150.4, and 162.9 ppm. acs.org
The substitution pattern on the quinazoline-2,4(1H,3H)-dione core significantly influences the chemical shifts and coupling constants, allowing for detailed structural assignments in various derivatives. For instance, in 3-substituted derivatives, the signals for the substituent's protons and carbons provide crucial information for confirming the structure. tandfonline.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.24 (brs, 2H, NH), 7.92 (d, 1H, H-5), 7.66 (t, 1H, H-7), 7.22–7.19 (m, 2H, H-6, H-8) | 163.0 (C=O), 150.4 (C=O), 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 | acs.org |
| 6-Methylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.20 (brs, 1H, NH), 11.05 (brs, 1H, NH), 7.69 (dd, 1H), 7.47–7.45 (m, 1H), 7.08 (d, 1H), 2.32 (s, 3H, CH₃) | 162.9 (C=O), 150.4 (C=O), 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 (CH₃) | acs.org |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of quinazoline-2,4(1H,3H)-dione derivatives typically displays characteristic absorption bands. The N-H stretching vibrations of the amide groups are usually observed in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) structure give rise to strong absorption bands between 1630 and 1740 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region. tandfonline.comrsc.org
For example, in a study of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, the IR spectrum of one compound showed characteristic absorption bands for N-H at 3291 and 3175 cm⁻¹, and for the carbonyl groups at 1704 and 1644 cm⁻¹. tandfonline.com Another derivative exhibited N-H stretching at 3193 cm⁻¹ and carbonyl absorptions at 1721 and 1652 cm⁻¹. tandfonline.com The specific positions of these bands can be influenced by the nature and position of substituents on the quinazoline (B50416) ring system.
Table 2: Characteristic IR Absorption Bands for Quinazoline-2,4(1H,3H)-dione Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3100 - 3300 | tandfonline.com |
| Aromatic C-H Stretch | >3000 | tandfonline.com |
| Aliphatic C-H Stretch | 2850 - 3000 | tandfonline.com |
| C=O Stretch (Amide) | 1630 - 1740 | tandfonline.comrsc.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinazoline-2,4(1H,3H)-dione. The UV-Vis spectra of quinazoline derivatives typically show two main absorption bands. researchgate.net These bands are generally observed in the ranges of 240–300 nm and 310–425 nm. researchgate.net The position and intensity of the maximum absorption wavelengths (λmax) can be affected by the substituents on the quinazoline ring. researchgate.net For instance, the presence of electron-withdrawing groups can cause a shift in the absorption bands. researchgate.net This technique is also employed in studying the binding properties of these compounds with biological targets, such as the interaction of 3-hydroxyquinazoline-2,4(1H,3H)-diones with metal ions in the active site of enzymes. nih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods, such as Electrospray Ionization (ESI), Electron Ionization (EI), and Fast Atom Bombardment (FAB), are utilized for quinazoline-2,4(1H,3H)-dione derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov
For quinazoline-2,4(1H,3H)-dione , the ESI-HRMS shows a protonated molecular ion [M+H]⁺ at m/z 163.0502, which corresponds to the calculated mass for C₈H₇N₂O₂⁺. acs.org Similarly, 6-methylquinazoline-2,4(1H,3H)-dione exhibits an [M+H]⁺ ion at m/z 177.0664, confirming its molecular formula of C₉H₉N₂O₂⁺. acs.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For instance, in 3-substituted derivatives, the mass spectrum often shows the molecular ion peak [M]⁺ along with peaks corresponding to [M+1]⁺ and [M+2]⁺, which can be useful for identifying the presence of certain isotopes. tandfonline.com
Table 3: Mass Spectrometry Data for Selected Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Ionization Method | Observed m/z | Molecular Formula | Reference |
|---|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | ESI-HRMS | 163.0499 [M+H]⁺ | C₈H₆N₂O₂ | acs.org |
| 6-Methylquinazoline-2,4(1H,3H)-dione | ESI-HRMS | 177.0664 [M+H]⁺ | C₉H₈N₂O₂ | acs.org |
| 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione | MS | 287 [M]⁺, 288 [M+1]⁺ | C₁₅H₁₇N₃O₃ | tandfonline.com |
Chromatographic Techniques for Purity and Stability Assessment
Chromatographic methods are essential for separating mixtures and assessing the purity and stability of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose in the context of quinazoline derivatives.
High-Performance Liquid Chromatography (HPLC) is a key analytical method for determining the purity and stability of quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net This technique is particularly important in drug development and quality control processes.
In a typical HPLC analysis, a reversed-phase column (e.g., RP-18 or RP-8) is used with a suitable mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. researchgate.net The detector, commonly a UV detector, monitors the eluent at a specific wavelength. The retention time of the compound is a characteristic parameter under a given set of conditions.
Studies have been conducted to assess the stability of new quinazoline derivatives using HPLC. For example, the stability of certain derivatives was evaluated in a 0.2% DMSO medium, which is often used in biological assays. researchgate.net The HPLC analysis revealed that the studied compounds were stable and remained homogeneous for up to 96 hours under these conditions. researchgate.net The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable results. researchgate.net
Table 4: HPLC Conditions for the Analysis of Quinazoline Derivatives
| Column | Mobile Phase | Application | Reference |
|---|---|---|---|
| RP-18 | Acetonitrile | Stability analysis | researchgate.net |
| RP-18 | Acetonitrile/Methanol (95/5, v/v) | Stability analysis | researchgate.net |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds within a mixture. This method operates on the principle of differential partitioning of a compound between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. The separation is based on the compound's affinity for both phases; a compound with a higher affinity for the stationary phase will move slower, while a compound more soluble in the mobile phase will travel further up the plate. This differential migration allows for the effective separation of components.
The retention factor (Rf value), defined as the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter in TLC analysis. It is unique to a compound under specific conditions (stationary phase, mobile phase, temperature) and aids in its identification. Visualization of the separated spots can be achieved under UV light, especially for UV-active compounds, or by using specific chemical staining reagents.
For quinazoline derivatives, TLC is a common method to monitor the progress of synthesis reactions and to assess the purity of the final products. While specific Rf values for this compound are not extensively documented in publicly available literature, the general methodology is applicable. The selection of the mobile phase is critical and is typically determined through empirical testing to achieve optimal separation. A common starting solvent system for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate, where varying the ratio adjusts the polarity and influences the Rf values. For instance, increasing the polarity of the mobile phase generally leads to higher Rf values.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties.
Table 1: Crystallographic Data for the Parent Compound Quinazoline-2,4(1H,3H)-dione
| Parameter | Value |
|---|---|
| Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
| Z | 4 |
| Temperature (K) | 293 (1) |
Note: This data is for the unsubstituted parent compound and serves as a reference.
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing pharmaceutical compounds like this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a highly sensitive method used to detect thermal events such as melting, crystallization, and other phase transitions. For a crystalline solid, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide critical information about the compound's purity and stability. Although specific DSC thermograms for this compound are not provided in the searched results, this technique is fundamental in its characterization, allowing for the determination of its melting behavior and thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. A TGA curve plots mass loss against temperature. For a stable compound like this compound, the TGA curve would typically show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. This analysis can reveal the presence of solvates (e.g., water) if mass loss occurs at lower temperatures and provides the temperature range over which the compound decomposes. While specific TGA data for this compound is not detailed in the available sources, TGA is a standard method used in the characterization of related quinazoline-2,4(1H,3H)-dione derivatives to ensure their thermal stability for pharmaceutical applications.
Challenges and Future Research Directions
Overcoming Drug Resistance in Quinazoline-Based Therapies
A significant hurdle in the long-term efficacy of quinazoline-based drugs, especially tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, is the development of drug resistance. bohrium.commdpi.commdpi.com Cancer cells can develop resistance through various mechanisms, limiting the clinical lifespan of these targeted therapies. nih.govnih.gov
One of the most common mechanisms of acquired resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors is the emergence of a secondary mutation in the EGFR gene, known as the T790M mutation. mdpi.comnih.gov This "gatekeeper" mutation is found in approximately 50% of cases of clinical resistance to gefitinib in non-small cell lung cancer (NSCLC) patients. nih.gov
To counter this, research has focused on developing next-generation quinazoline (B50416) derivatives that can effectively inhibit these mutated kinases. Strategies include:
Designing Covalent Inhibitors: Irreversible inhibitors like afatinib (B358) and dacomitinib (B1663576) were developed to form a covalent bond with the kinase, providing more sustained inhibition. nih.gov
Targeting Resistant Mutants: A major research thrust is the synthesis of novel quinazoline derivatives specifically designed to be potent against the T790M mutant EGFR. mdpi.comnih.gov For instance, new 4(3H)-quinazolinones have been synthesized that demonstrate high potency against the dual T790M/L858R EGFR mutant while showing less activity against wild-type EGFR, which could lead to a higher safety index. nih.gov
Addressing Efflux Pumps: Resistance can also arise from the overexpression of efflux pumps like Breast Cancer Resistance Protein (BCRP), which actively transport drugs out of the cancer cell. nih.govtandfonline.com Some quinazoline derivatives have been investigated for their ability to inhibit or evade these pumps. tandfonline.com
| Compound Class/Drug | Primary Target | Common Resistance Mechanism | Overcoming Strategy | Reference |
|---|---|---|---|---|
| Gefitinib / Erlotinib | EGFR | T790M "gatekeeper" mutation | Development of 3rd-generation inhibitors targeting the mutant form. | mdpi.comnih.gov |
| Quinazoline-based TKIs | Various Kinases | Overexpression of efflux pumps (e.g., BCRP) | Design of derivatives that inhibit or are not substrates for efflux pumps. | nih.govtandfonline.com |
| EGFR TKIs | EGFR | c-Met amplification (EGFR-independent) | Development of dual EGFR/c-Met inhibitors. | nih.gov |
Improving Bioavailability and Solubility of Quinazoline-2,4(1H,3H)-dione Compounds
A significant challenge in the development of many heterocyclic compounds, including quinazoline-2,4(1H,3H)-diones, is their poor physicochemical properties, particularly low water solubility. mdpi.comnih.gov Poor solubility often leads to low oral bioavailability, which can hinder the progression of a compound into a clinically viable drug. nih.govcornell.edu
For example, an early series of 6,7-dialcoxy-4-phenylamino-quinazolines showed good EGFR kinase inhibitory activity but was hampered by low bioavailability due to poor water solubility. mdpi.com Similarly, some dual PI3K/HDAC inhibitors based on the quinazoline scaffold exhibited poor bioavailability and fast clearance. nih.gov
Current research focuses on optimizing these drug-like properties through structural modification. Key strategies include:
Modifying Core Substituents: Altering substituents on the quinazoline ring, particularly at the 6- and 7-positions, has been a successful approach. nih.govcornell.edu One study reported the development of an orally bioavailable (F% = 54) multi-kinase inhibitor by modifying these positions on a parent compound that lacked oral bioavailability. nih.govcornell.edu
Introducing Solubilizing Groups: The incorporation of polar functional groups or moieties, such as a methylpiperazine ring, can improve solubility and interactions with biological targets. dntb.gov.ua
Prodrug Approaches: Designing prodrugs that are converted to the active quinazoline compound in the body is another strategy to enhance absorption and bioavailability.
| Challenge | Strategy | Example Outcome | Reference |
|---|---|---|---|
| Poor Water Solubility | Structural modification at the 6- and 7-position of the quinazoline core. | Identification of an orally bioavailable lead candidate (F% = 54) from a non-bioavailable parent compound. | nih.govcornell.edu |
| Low Bioavailability | Introduction of specific functional groups (e.g., dialcoxy groups). | While initial compounds had poor bioavailability, this approach is a key area for optimization. | mdpi.com |
| Fast Clearance | Optimization of physicochemical properties through medicinal chemistry. | Ongoing development aims to improve the pharmacokinetic profile of potent inhibitors. | nih.gov |
Development of Targeted Therapies with Reduced Off-Target Effects
While quinazoline-based drugs are designed as targeted therapies, off-target effects can still occur, leading to undesirable side effects. nih.gov The goal is to develop agents with high selectivity for their intended cancer-associated target over other related proteins in the body. bohrium.commdpi.com For example, an ideal EGFR inhibitor should potently block the EGFR kinase without significantly affecting other kinases, which can help minimize toxicity. nih.gov
Future research is directed towards:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins to design quinazoline derivatives that fit precisely into the active site of the intended target. This allows for the creation of molecules with optimized interactions, enhancing selectivity.
Selectivity Profiling: Comprehensive screening of new compounds against a wide panel of kinases and other potential targets to identify and eliminate those with undesirable off-target activities early in the drug discovery process.
Targeting Unique Binding Pockets: Exploiting subtle differences in the ATP-binding sites of various kinases to design inhibitors that are highly specific to the target of interest.
Exploration of Novel Biological Targets for Quinazoline Derivatives
While much of the focus has been on protein kinases, the versatile quinazoline scaffold can interact with a wide range of other biological targets. researchgate.netijmpr.inresearchgate.net Exploring these novel targets opens up possibilities for treating a broader spectrum of diseases beyond cancer.
Recent research has highlighted the potential of quinazoline derivatives in several new therapeutic areas:
Neurodegenerative Diseases: Quinazoline derivatives are being investigated as multi-target agents for Alzheimer's disease by inhibiting cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.comnih.gov
Infectious Diseases: The scaffold has shown promise as an antimicrobial, antifungal, antiviral, and antimalarial agent. ijpca.orgijmpr.innih.govnih.govwisdomlib.org Some derivatives have been found to interfere with the energy metabolism of Mycobacterium tuberculosis. acs.org
Inflammatory Conditions: Certain quinazolinone derivatives exhibit anti-inflammatory properties, with some studies exploring their potential to inhibit enzymes like COX-2. ijmpr.inwisdomlib.orgnih.gov
| Therapeutic Area | Biological Target/Mechanism | Reference |
|---|---|---|
| Alzheimer's Disease | Cholinesterases, β-amyloid aggregation, Tau protein | mdpi.comnih.gov |
| Tuberculosis | Cytochrome bc1 complex (QcrB), Energy Metabolism | acs.org |
| Viral Infections | Induction of plant resistance against viruses like CMV and PVY | nih.gov |
| Inflammation | COX-2 enzyme inhibition | ijmpr.innih.gov |
| Bacterial Infections | General antimicrobial activity | ijpca.orgijmpr.in |
| Diabetes | Alpha-glucosidase inhibition | wisdomlib.org |
Design of Multi-Targeting Agents Based on the Quinazoline Scaffold
Complex diseases like cancer often involve multiple redundant signaling pathways. nih.gov Targeting a single protein may lead to the cancer cells compensating by activating an alternative pathway, resulting in drug resistance. nih.gov This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to hit two or more targets simultaneously. mdpi.comnih.govekb.eg The quinazoline scaffold is an ideal framework for creating such agents. nih.govekb.eg
Prominent examples of this strategy include:
Dual Kinase Inhibitors: Several quinazoline-based compounds have been developed to inhibit multiple receptor tyrosine kinases (RTKs) at once. Vandetanib, for example, inhibits both VEGFR and EGFR. nih.gov Other research focuses on dual EGFR/c-Met inhibitors to overcome resistance mediated by c-Met amplification. nih.gov
Kinase/Non-Kinase Dual Inhibitors: A novel approach involves combining kinase inhibition with other anticancer mechanisms. For instance, dual EGFR/HDAC inhibitors have been designed to merge the functions of a kinase inhibitor with a histone deacetylase inhibitor in a single molecule. nih.govekb.eg
Cytotoxic and Antiangiogenic Agents: Researchers have designed quinazolines that combine the microtubule-depolymerizing activity of cytotoxic agents with the antiangiogenic effects of RTK inhibition (e.g., VEGFR-2, PDGFR-β). nih.gov
| Agent Type | Combined Targets | Therapeutic Rationale | Reference |
|---|---|---|---|
| Dual RTK Inhibitor | EGFR and VEGFR | Simultaneously block tumor growth and angiogenesis. | nih.govekb.eg |
| Dual RTK Inhibitor | EGFR and c-Met | Overcome resistance to EGFR inhibitors caused by c-Met upregulation. | nih.gov |
| Dual Pathway Inhibitor | EGFR and HDAC | Combine targeted therapy with epigenetic modulation. | nih.govekb.eg |
| Dual Pathway Inhibitor | PI3K and HDAC | Targeting two critical pathways in cancer cell survival and proliferation. | nih.gov |
| Cytotoxic/Antiangiogenic Hybrid | Microtubules and RTKs (VEGFR-2, PDGFR-β) | Combine direct cell killing with inhibition of tumor blood supply. | nih.gov |
Advancement of Green Chemistry Approaches in Quinazoline-2,4(1H,3H)-dione Synthesis
Traditional methods for synthesizing heterocyclic compounds can involve harsh conditions, toxic reagents, and multiple steps, leading to significant chemical waste. Modern pharmaceutical chemistry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly synthetic routes. mdpi.comacs.org
Recent advancements in the synthesis of quinazolines and their derivatives include:
Photocatalysis: A sustainable method using visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles has been developed for a one-pot, three-component synthesis of quinazoline derivatives, achieving high yields in short reaction times. mdpi.comnih.gov
Earth-Abundant Metal Catalysis: The use of well-defined, non-toxic, earth-abundant metal catalysts, such as those based on manganese (Mn), provides a sustainable alternative to precious metal catalysts (e.g., palladium, rhodium). acs.orgresearchgate.netacs.org These Mn-based systems can catalyze the synthesis of quinazolines through acceptorless dehydrogenative coupling reactions, where the only byproducts are water and hydrogen gas. acs.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as the Niementowski reaction at high temperatures or one-pot silylation-amination reactions, reduces waste and environmental impact. acs.org
Q & A
Q. What are the common synthetic routes for 7-Methylquinazoline-2,4(1H,3H)-dione, and how do traditional methods compare with newer catalytic approaches using CO₂?
Traditional synthesis involves multistep reactions using toxic reagents like phosgene or chlorosulfonyl isocyanate, which generate hazardous waste and require harsh conditions . Modern approaches focus on sustainable catalysis, such as reacting 2-aminobenzonitrile with CO₂ under ambient pressure using ionic liquid catalysts (e.g., 1-methylhydantoin anion-functionalized ionic liquids) or alcohol-amine systems. These methods achieve high yields (~82–92%) while minimizing environmental impact . Researchers should compare reaction parameters (temperature, pressure, catalyst loading) and scalability when selecting a method.
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assign signals based on coupling patterns and integration (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~160–170 ppm) .
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions .
- HRMS : Validate molecular weight (e.g., m/z 163.0497 for C₈H₇N₂O₂) . Always cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.
Q. What safety precautions are necessary when handling this compound in the laboratory?
The compound has hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in a dry, cool place, and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for the cyclocarbonylation of 2-aminobenzonitrile with CO₂ to improve yields and reduce environmental impact?
- Catalyst Design : Use bifunctional ionic liquids (e.g., phosphonium salts with 1-methylhydantoin anions) to activate both CO₂ and the nitrile substrate via multiple-site interactions .
- Solvent Systems : Replace organic solvents with water or deep eutectic solvents to enhance sustainability .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps (e.g., CO₂ insertion vs. cyclization). Recent studies achieved 92% yield at 80°C and 0.1 MPa CO₂, demonstrating scalability for green chemistry applications .
Q. How do electronic and steric effects influence the nitration of quinazoline-2,4(1H,3H)-dione derivatives, and how can regioselectivity be controlled?
Nitration at position 6 (e.g., using HNO₃/H₂SO₄ at 0°C) proceeds via electrophilic aromatic substitution. The electron-withdrawing carbonyl groups direct nitration to the meta position relative to the quinazoline core . To enhance regioselectivity:
- Modify substituents (e.g., methyl groups at position 7) to sterically block competing sites.
- Use low-temperature conditions (<5°C) to suppress side reactions. Characterize products via NOESY NMR to confirm substitution patterns.
Q. What strategies can resolve contradictions in reported biological activity data among quinazoline-2,4-dione derivatives?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity trends. For example, 7-methyl derivatives may enhance membrane permeability due to lipophilicity .
- Computational Modeling : Perform molecular docking to predict binding affinities for targets like PARP or tyrosine kinases, then validate with in vitro assays .
Q. How do ionic liquid catalysts enhance the efficiency of quinazoline-dione synthesis under ambient conditions?
Ionic liquids (e.g., 1-methylhydantoin-based anions) act as dual activators:
- The basic anion deprotonates 2-aminobenzonitrile, facilitating nucleophilic attack on CO₂.
- Cationic components stabilize intermediates via hydrogen bonding, lowering the activation energy . Kinetic studies show a turnover frequency (TOF) of 12 h⁻¹ at room temperature, outperforming traditional catalysts like DBU .
Methodological Considerations
- Data Reproducibility : Document catalyst purity, solvent drying methods, and CO₂ pressure to ensure consistency .
- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers in biological or synthetic datasets .
- Green Metrics : Calculate E-factors and atom economy to benchmark sustainability improvements over traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
